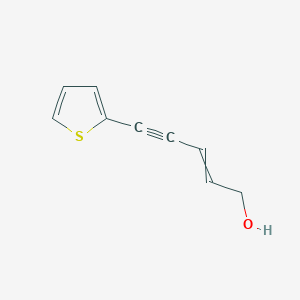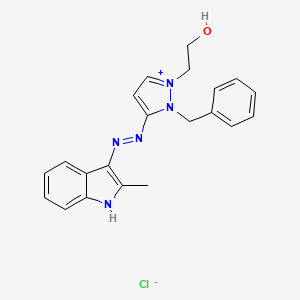
5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is a chemical compound that features a thiophene ring attached to a pentenynol chain. This compound is of interest due to its unique structure, which combines aromatic, alkyne, and alcohol functionalities, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol typically involves the coupling of thiophene derivatives with alkyne-containing compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a thiophene halide reacts with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Thiophen-2-ylpent-2-en-4-yn-1-one.
Reduction: this compound to 5-(Thiophen-2-yl)pent-2-en-4-ene.
Substitution: 5-(Bromothiophen-2-yl)pent-2-en-4-yn-1-ol.
Applications De Recherche Scientifique
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol depends on its application. In biological systems, it may interact with cellular targets through its thiophene ring, which can engage in π-π interactions with aromatic amino acids in proteins. The alkyne and alcohol functionalities can also participate in hydrogen bonding and covalent modifications of biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-yn-1-ol: Similar alkyne and alcohol functionalities but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the alkyne and alcohol groups.
5-Hydroxy-1-pentyne: Similar structure but without the thiophene ring.
Uniqueness
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is unique due to the combination of its thiophene ring with alkyne and alcohol groups, providing a versatile scaffold for various chemical transformations and applications. This unique structure allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
62826-55-5 |
|---|---|
Formule moléculaire |
C9H8OS |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
5-thiophen-2-ylpent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H8OS/c10-7-3-1-2-5-9-6-4-8-11-9/h1,3-4,6,8,10H,7H2 |
Clé InChI |
YHILKFNYJHZQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)

methyl}diazenyl]aniline](/img/structure/B14507597.png)


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)


